molecular formula C6H10O2 B6235699 (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid CAS No. 1932322-60-5

(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid

Cat. No. B6235699
CAS RN: 1932322-60-5
M. Wt: 114.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” is a type of organic compound known as a cyclopropane carboxylic acid. It has a three-membered ring structure (cyclopropane) with two methyl groups (dimethyl) and a carboxylic acid group. The (1R,2R) notation indicates the specific spatial arrangement of these groups .


Molecular Structure Analysis

The molecular structure of “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” would consist of a three-membered cyclopropane ring with two methyl groups and a carboxylic acid group attached. The (1R,2R) notation indicates that these groups are arranged in a specific way in three-dimensional space .


Chemical Reactions Analysis

Cyclopropane carboxylic acids, like “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid”, can participate in various chemical reactions. For instance, they can undergo reactions with bases to form salts, with alcohols to form esters, or with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” would depend on its specific structure. For instance, it would likely be a solid at room temperature, given the presence of the carboxylic acid group .

Mechanism of Action

The mechanism of action of “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” would depend on its specific use. For example, if it were used as a pharmaceutical agent, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical, “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” should be handled with care. It’s important to avoid dust formation, avoid breathing in mists or vapors, and avoid contact with skin and eyes .

Future Directions

The future directions for research on “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” could include further exploration of its synthesis, its potential uses in various industries (such as pharmaceuticals or materials science), and its environmental impact .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-methyl-1-butene", "methylmagnesium bromide", "diethyl carbonate", "sodium hydride", "1,2-dibromopropane", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-methyl-1-butene is reacted with methylmagnesium bromide to form 2-methyl-1-butanol.", "Step 2: Diethyl carbonate is reacted with sodium hydride to form diethyl methyl carbonate.", "Step 3: 1,2-dibromopropane is reacted with sodium borohydride to form 1,2-dibromopropane diol.", "Step 4: 2-methyl-1-butanol is reacted with diethyl methyl carbonate in the presence of sodium hydride to form 2-methyl-1-butyl methyl carbonate.", "Step 5: 1,2-dibromopropane diol is reacted with 2-methyl-1-butyl methyl carbonate in the presence of sodium hydride to form (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid.", "Step 6: The product is purified by acid-base extraction using acetic acid, sodium hydroxide, hydrochloric acid, sodium bicarbonate, and sodium chloride, followed by drying with anhydrous sodium sulfate and recrystallization from water." ] }

CAS RN

1932322-60-5

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.